5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole
Description
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole is a bicyclic heterocyclic compound featuring a fused furoindole core. Its structure combines a five-membered furan ring fused to an indole scaffold at the [2,3-f] position, with a methyl substituent at the 5-position and two ketone groups at the 3- and 6-positions. This compound is of interest due to its structural similarity to bioactive molecules, such as SB-224289, a spiro furoindole derivative that acts as a potent 5-HT1B receptor modulator . The presence of the dioxo groups and methyl substituent likely influences its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
5-methyl-7H-furo[2,3-f]indole-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-8-4-7-9(13)5-15-10(7)2-6(8)3-11(12)14/h2,4H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOGYXAIGHOMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=CC3=C(C=C21)C(=O)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603277 | |
| Record name | 5-Methyl-5,7-dihydro-2H-furo[2,3-f]indole-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851682-14-9 | |
| Record name | 5-Methyl-5,7-dihydro-2H-furo[2,3-f]indole-3,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and an indole precursor, which undergoes cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives
Compounds such as 3d , 3e , 3f , and 3g (from ) share a pyrido[2,3-d]pyrimidine core but differ in substituents and synthetic yields. Key distinctions include:
Key Insight : Methyl substituents (e.g., in 3f and 3g ) correlate with higher synthetic yields (~50–58%) compared to bromo- or methoxy-substituted analogs (~27–31%), suggesting steric or electronic stabilization during synthesis .
Indole Derivatives
- 5-Methoxytryptamine (5d) : Reduced to 4,7-dihydro derivatives (65% yield) but requires tetrahydrofuran as a cosolvent . In contrast, the target compound’s fused furo ring and dioxo groups may hinder similar reductions due to increased ring strain or electronic deactivation.
- 7-Methoxyindole : Reduction attempts failed , highlighting the critical role of substituent position in reactivity.
Fluorinated Indoles
4,5,6,7-Tetrafluoroindole () is synthesized via a fluorinated benzene precursor, leveraging fluorine’s electronegativity for electronic tuning .
Reactivity and Functional Group Interactions
- Reduction Behavior : Simple indoles (e.g., 5-methoxyindole) are reducible under specific conditions, but fused systems like the target compound may resist reduction due to conformational rigidity .
- Electronic Effects : The dioxo groups in the target compound create electron-deficient regions, contrasting with the electron-rich methoxy groups in 3d or electron-withdrawing bromine in 3e .
Pharmacological Potential
- SB-224289 Analogy : The spiro furoindole SB-224289 demonstrates high affinity for 5-HT1B receptors , suggesting that the target compound’s fused furoindole core may also interact with CNS targets.
Biological Activity
5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antitumor effects, antibacterial properties, and potential mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉N₁O₃ |
| Molecular Weight | 203.194 g/mol |
| CAS Number | 851682-14-9 |
| LogP | 0.8456 |
| PSA | 46.6100 |
Biological Activities
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies indicate its capability to inhibit the proliferation of various cancer cell lines:
- HeLa (cervical adenocarcinoma) : IC₅₀ = 1.7 µM
- A375 (malignant melanoma) : IC₅₀ = 0.87 µM
- HCT-116 (colon carcinoma) : IC₅₀ = 0.55 µM
These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and proliferation .
Mechanisms of Action
The mechanisms underlying the antitumor effects of this compound may involve the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Compounds similar to this compound have shown promising results as selective CDK inhibitors .
Antibacterial Properties
In addition to its antitumor activity, preliminary studies have indicated that this compound possesses antibacterial properties. It has been effective against various bacterial strains in vitro, suggesting a potential role in treating bacterial infections .
Case Studies and Research Findings
-
Study on Antitumor Mechanism :
A study published in Bioorganic & Medicinal Chemistry Letters explored the structure-activity relationship of related compounds and identified specific structural features that enhance antitumor activity. The study highlighted the importance of the furoindole core in mediating biological effects . -
Antibacterial Activity Assessment :
In another investigation focused on derivatives of furoindoles, researchers found that modifications to the core structure could lead to enhanced antibacterial efficacy against Gram-positive bacteria .
Q & A
Q. What are common synthetic routes for 5-methyl-3,6-dioxo-furoindole derivatives?
A typical approach involves cyclization of substituted indole precursors. For example, methyl 5-hydroxyindole-2-carboxylate derivatives can be refluxed with chloroacetone in acetone using potassium carbonate as a base to form tricyclic furoindole intermediates. Purification via column chromatography with petroleum ether/DCM mixtures is often employed . Alternative methods include acid-catalyzed cyclization (e.g., DCM:TFA mixtures) to achieve tetracyclic systems .
Q. How is the structural integrity of synthesized furoindoles validated?
Multimodal characterization is critical:
- NMR : Analyze chemical shifts (e.g., δ 2.47–2.55 ppm for methyl groups in furo[2,3-g]indoles) and coupling constants to confirm regiochemistry .
- HRMS : Verify molecular ions (e.g., [M + Na]+ at m/z 378.0568) to ensure correct stoichiometry .
- IR : Detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for lactams) .
Q. What stability considerations are critical for handling this compound?
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the dihydrofuran ring.
- Degradation : Monitor for ring-opening via HPLC under acidic/basic conditions .
- Safety : Use PPE (gloves, goggles) due to potential irritancy of indole derivatives .
Advanced Research Questions
Q. How can reaction yields for furoindole synthesis be optimized?
Key parameters include:
- Catalysis : TDA-1 or similar phase-transfer catalysts improve methylation efficiency (e.g., 98% yield for 5-fluoro-1-methylindole synthesis) .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution in indole functionalization .
- Temperature Control : Reflux at 60–80°C minimizes side reactions during cyclization .
Q. What strategies resolve contradictory spectral data in furoindole characterization?
- Variable-Temperature NMR : Resolve dynamic effects (e.g., tautomerism in diketone systems) .
- Isotopic Labeling : Use ¹³C-enriched precursors to clarify ambiguous carbon environments .
- X-ray Crystallography : Definitive structural confirmation, though challenging for low-crystallinity compounds .
Q. How is biological activity assessed for furoindole derivatives?
- Cell Viability Assays : Use Alamar blue in neuroblastoma (SH-SY5Y) or breast cancer (MDA-MB-231) cell lines. Incubate compounds for 72 h, measure absorbance at 570 nm, and calculate IC₅₀ values .
- Mechanistic Studies : Combine with HDAC inhibitors (e.g., SAHA) to probe synergistic effects .
- Statistical Analysis : Apply two-tailed Student’s t-tests to compare viability data across replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
